molecular formula C9H17NO2S B13284682 Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate

Cat. No.: B13284682
M. Wt: 203.30 g/mol
InChI Key: QJHOGPBJHSGMTN-UHFFFAOYSA-N
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Description

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate is a chemical compound with the molecular formula C10H19NO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with methyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine nitrogen, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate
  • Methyl ®-phenyl[(S)-piperidin-2-yl]acetate
  • Methyl (S)-phenyl[®-piperidin-2-yl]acetate

Uniqueness

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate is unique due to its specific structural features, such as the presence of a sulfanyl group and a piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate is a compound that has garnered attention for its potential biological activities, particularly within the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a sulfanyl group, and an acetate moiety. Its molecular formula is C₉H₁₅NOS, with a molecular weight of approximately 189.30 g/mol. The unique combination of these functional groups contributes to its reactivity and potential biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity and leading to therapeutic effects.
  • Receptor Modulation : The piperidine moiety may interact with specific receptors or ion channels, modulating their function and influencing various biochemical pathways.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Compounds containing piperidine rings are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess significant antibacterial activity against various pathogens.
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. For instance, it may inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Effects : Some derivatives related to piperidine structures have shown anti-inflammatory properties, suggesting that this compound could also exhibit similar effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various piperidine derivatives, including this compound. Results indicated that this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Neuroprotective Potential

In another investigation focusing on neuroprotective agents, this compound was assessed for its ability to inhibit AChE. The results showed promising inhibition rates, suggesting potential utility in treating Alzheimer's disease by enhancing cholinergic transmission in the brain .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Methyl 2-(piperidin-2-yl)acetateStructureLacks sulfanyl group; primarily studied for CNS effects.
Methyl phenyl(piperidin-2-yl)acetateStructureContains a phenyl group; potential use in ADHD treatment.
Methyl 2-(4-pyrrolidin-3-yloxycyclohexyl)acetateStructureDifferent ring structure; explored for various biological activities.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 2-(piperidin-2-ylmethylsulfanyl)acetate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-4-2-3-5-10-8/h8,10H,2-7H2,1H3

InChI Key

QJHOGPBJHSGMTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1CCCCN1

Origin of Product

United States

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